endo-BCN-PEG12-NHS ester
Overview
Description
The endo-BCN-PEG12-NHS ester is a water-soluble PEG linker that contains an NHS ester group and a BCN group . It can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The BCN group enables copper-free click chemistry with azide-attached molecules .
Molecular Structure Analysis
The endo-BCN-PEG12-NHS ester is a PEG derivative containing an NHS ester group and a BCN group . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The BCN group can react with azide-tagged biomolecules .Chemical Reactions Analysis
The endo-BCN-PEG12-NHS ester is a click chemistry reagent. It contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The endo-BCN-PEG12-NHS ester has a molecular weight of 891.0 g/mol and a molecular formula of C42H70N2O18 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .Scientific Research Applications
Hydrogel Formation and Biomedical Applications
- Hydrogels formed through Oxo-ester mediated native chemical ligation (OMNCL) using multivalent polymer precursors containing N-hydroxysuccinimide (NHS) activated oxo-esters have shown promise in biomedical applications. These hydrogels demonstrate rapid formation at physiological pH, can be tailored for different gelation times, and exhibit unique swelling and contracting behavior. Their adhesive properties to hydrated tissue and compatibility with in-vivo applications like wound healing and tissue repair are noteworthy. Cells encapsulated within these hydrogels maintain high viability, highlighting their potential in regenerative medicine and drug delivery (Strehin et al., 2013).
Enhanced Cell Interactions in Bioactive Hydrogels
- The use of Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) as a linker in poly(ethylene glycol) (PEG)-based hydrogel systems enhances initial and sustained cell-material interactions. These hydrogels provide controlled bioactivity by allowing the introduction of bioactive factors. However, the density of PEG linkers can affect cell interactions, and novel PEG linkers like acrylamide-PEG-isocyanate (Aam-PEG-I) offer enhanced stability and sustained bioactivity, making them suitable for regenerative medicine and drug delivery applications (Browning et al., 2013).
Surface Modification and Quantum Dot Functionalization
- Techniques involving the covalent bonding of grafted polymer brushes of poly(poly(ethylene glycol) monomethacrylate) (P(PEGMA)) on silicon quantum dots (SiQDs) surfaces, followed by activation of end hydroxyls with N-hydroxysuccinimide (NHS) esters, have been detailed. This method enhances the density of surface hydroxyls and introduces carboxyl groups activated with NHS, demonstrating reactivity for further bioconjugation. The preservation of photoluminescence during chemical modifications suggests its utility in creating functionalized nanomaterials for bioimaging and diagnostics (Zhang et al., 2017).
PEGylation in Biopharmaceuticals
- The process of covalently bonding polyethylene glycol (PEG) to active peptides or proteins (PEGylation) has become crucial in biopharmaceuticals to improve bioavailability and reduce immunogenicity. The choice of PEGylation reagents, often containing N-hydroxysuccinimide (NHS) esters, significantly influences the reaction specificity and level of modification, impacting the therapeutic efficacy and stability of biopharmaceuticals (Crafts et al., 2016).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70N2O18/c45-39-7-8-40(46)44(39)62-41(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-43-42(48)61-35-38-36-5-3-1-2-4-6-37(36)38/h36-38H,3-35H2,(H,43,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBETWWKNNXABHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70N2O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
endo-BCN-PEG12-NHS ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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